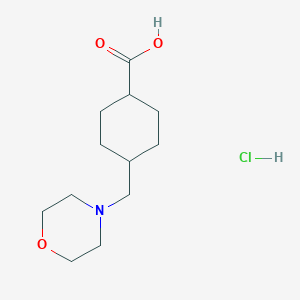

trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C12H22ClNO3 |

|---|---|

Molecular Weight |

263.76 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H21NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h10-11H,1-9H2,(H,14,15);1H |

InChI Key |

FKWRNRPKIJJISX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN2CCOCC2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

Introduction of the Morpholinomethyl Group: This step involves the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the resulting trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrogenation: Using large reactors for the hydrogenation of benzene to cyclohexane.

Catalytic Reaction:

Crystallization and Purification: The final product is crystallized and purified to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a biochemical probe due to its unique structure.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : trans-4-(Morpholin-4-ylmethyl)cyclohexanecarboxylic acid hydrochloride

- Molecular Formula: $ \text{C}{13}\text{H}{22}\text{ClNO}_3 $ (estimated based on substituent addition to Tranexamic acid)

- Key Features: A cyclohexane ring with a morpholinomethyl group (trans configuration) and a carboxylic acid group.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

- Morpholinomethyl vs. Aminomethyl: The target compound replaces the primary amine in Tranexamic acid with a morpholine group, altering electronic properties and hydrogen-bonding capacity. This modification may enhance blood-brain barrier penetration or target serine proteases differently .

- Ester Derivatives : Methyl and cetyl esters (Table 1) increase lipophilicity, shifting applications from pharmaceuticals (Tranexamic acid) to cosmetics (Cetyl Tranexamate HCl) .

Stereochemical and Isomeric Comparisons

Trans vs. Cis Isomers :

- Activity: The trans configuration in Tranexamic acid is critical for binding to plasminogen, reducing fibrinolysis. Cis isomers (e.g., Related Compound B in ) show reduced efficacy due to steric hindrance .

- Stability: Trans isomers generally exhibit higher thermal and hydrolytic stability. For example, trans-4-(Aminomethyl)cyclohexanecarboxylic acid has a lower degradation rate (Time Factor = 1.0%) compared to its cis counterpart (1.5%) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

Trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest that it may interact with biological systems in unique ways, particularly in the context of receptor binding and enzymatic activity. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a morpholinomethyl group and a carboxylic acid functional group. This configuration allows for potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily linked to its ability to modulate calcium channels and influence intracellular signaling pathways. Its structural similarity to known calcium antagonists suggests it may exhibit similar pharmacological effects.

Calcium Channel Modulation

Research indicates that compounds with similar structures can act as calcium channel blockers, which have implications for treating cardiovascular diseases. These compounds may help regulate blood pressure and improve circulation by inhibiting calcium influx into cells, thus reducing vascular resistance.

1. In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation. For instance, it has been shown to enhance the growth of certain cell lines while reducing oxidative stress markers.

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| A | Human endothelial cells | Increased proliferation | |

| B | Mouse fibroblasts | Reduced ROS levels | |

| C | Rat cardiomyocytes | Improved contractility |

2. In Vivo Studies

In vivo studies using animal models have reported significant findings regarding the compound's efficacy in reducing inflammation and promoting tissue repair. For example, topical application in models of skin injury has shown accelerated recovery times.

- Case Study 1 : In a murine model of wound healing, this compound was applied topically, resulting in a significant reduction in healing time compared to control groups.

- Case Study 2 : In hypertensive rat models, administration of the compound led to a marked decrease in blood pressure, suggesting potential antihypertensive properties.

Safety and Toxicity

Safety assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are necessary to fully understand its safety profile and any potential side effects.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Determine absolute stereochemistry by co-crystallizing the compound with chiral resolving agents (e.g., L-tartaric acid derivatives) .

- Dynamic NMR : Assess conformational flexibility of the cyclohexane ring by variable-temperature ¹³C NMR to distinguish axial/equatorial substituent orientations .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion clusters (e.g., [M+H]⁺ at m/z ~274.1) and rule out salt adducts .

How should researchers evaluate the biological activity of this compound in neuropharmacological studies?

Q. Methodological Answer :

- In vitro assays : Test receptor-binding affinity (e.g., GABAₐ or NMDA receptors) via radioligand displacement assays. Compare IC₅₀ values against structurally similar compounds (e.g., trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, IC₅₀ = 12 µM) .

- Functional studies : Use patch-clamp electrophysiology to measure ion channel modulation in neuronal cell lines. Control for solubility by preparing stock solutions in HCl-buffered saline (pH 3.5–4.0) .

How can contradictory data on the compound’s physicochemical properties be reconciled?

Q. Methodological Answer :

- Source validation : Cross-reference data from peer-reviewed journals (avoiding non-validated sources like PubChem user submissions) .

- Reproducibility protocols : Standardize solvent systems (e.g., use anhydrous DMSO for solubility tests) and calibrate analytical instruments (e.g., DSC for melting point verification). For example, if literature reports conflicting melting points (e.g., 247–251°C vs. 230°C), replicate measurements under inert atmospheres to exclude hygroscopic effects .

What computational strategies predict the compound’s structure-activity relationships (SAR) in drug discovery?

Q. Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GABA transaminase). Prioritize docking poses where the morpholinomethyl group occupies hydrophobic pockets .

- QSAR modeling : Train models on analogs (e.g., trans-4-aminocyclohexanecarboxylate derivatives) to predict logP, solubility, and bioavailability. Validate with experimental data from HPLC retention times and Franz cell permeation assays .

How does the morpholinomethyl group influence catalytic activity in asymmetric synthesis?

Q. Methodological Answer :

- Steric and electronic effects : The morpholine moiety acts as a Lewis base, coordinating to metal catalysts (e.g., Pd or Ru) in cross-coupling reactions. Compare turnover numbers (TON) with non-morpholine analogs to quantify its impact .

- Chiral induction : In enantioselective catalysis, the trans configuration of the cyclohexane ring directs substrate approach. Use circular dichroism (CD) to correlate catalyst structure with enantiomeric excess (ee) in products .

What methodologies ensure enantiomeric purity during large-scale synthesis?

Q. Methodological Answer :

- Chiral chromatography : Employ simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases (CSPs) .

- Crystallization-induced asymmetric transformation (CIAT) : Use chiral additives (e.g., cinchona alkaloids) to bias crystallization toward the desired enantiomer. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .

How can researchers assess environmental impacts of this compound during disposal?

Q. Methodological Answer :

- Ecotoxicity screening : Perform OECD 207 assays on Daphnia magna to determine LC₅₀ values. Compare degradation pathways (e.g., hydrolysis in alkaline conditions) using LC-MS/MS to identify persistent metabolites .

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy for synthesis routes. Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.